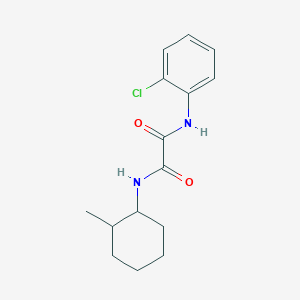
N-(2-chlorophenyl)-N'-(2-methylcyclohexyl)ethanediamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(2-methylcyclohexyl)ethanediamide, commonly known as A740003, is a selective antagonist of P2X7 receptors. It is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
A740003 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. A740003 has also been studied for its potential use in the treatment of cancer, autoimmune diseases, and neurological disorders.
Mécanisme D'action
A740003 selectively blocks P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and cell death. By blocking P2X7 receptors, A740003 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
A740003 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic effects by reducing pain sensitivity in animal models. A740003 has been shown to protect against neuronal damage in models of neurodegenerative diseases. Additionally, A740003 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of A740003 is its selectivity for P2X7 receptors, which allows for more precise targeting of these receptors in experiments. However, A740003 has limited solubility in water, which can make it challenging to work with in experiments. Additionally, A740003 has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on A740003. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the investigation of A740003's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying A740003's effects and to better optimize its use in therapeutic applications.
Conclusion:
In conclusion, A740003 is a chemical compound with significant potential for therapeutic applications. Its selectivity for P2X7 receptors and its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to optimize its use in therapeutic applications.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-6-2-4-8-12(10)17-14(19)15(20)18-13-9-5-3-7-11(13)16/h3,5,7,9-10,12H,2,4,6,8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZUOIVCJWKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-(2-methylcyclohexyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118167.png)

![N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4118177.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4118192.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4118204.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4118214.png)
![3-(2-fluorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118219.png)
![4-(diphenylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4118233.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)